(4-Ethoxyphenyl)(piperidin-4-yl)methanol

Vue d'ensemble

Description

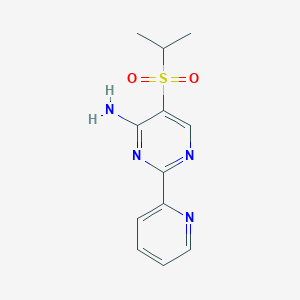

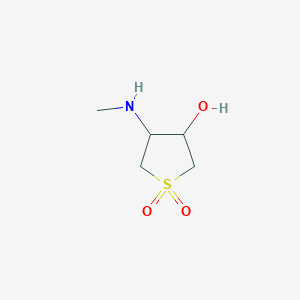

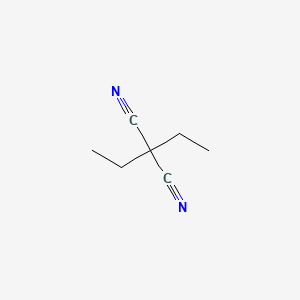

“(4-Ethoxyphenyl)(piperidin-4-yl)methanol” is a biochemical used for proteomics research . It has a molecular formula of C14H21NO2 and a molecular weight of 235.32 .

Molecular Structure Analysis

The InChI code for “(4-Ethoxyphenyl)(piperidin-4-yl)methanol” is 1S/C14H21NO2/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12/h3-6,12,14-16H,2,7-10H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

“(4-Ethoxyphenyl)(piperidin-4-yl)methanol” is a solid at room temperature . The storage temperature is room temperature .Applications De Recherche Scientifique

Selective Estrogen Receptor Modulators (SERMs)

A study on the synthesis of novel compounds for estrogen receptor modulation, which are crucial in addressing conditions like osteoporosis and breast cancer, highlighted the relevance of structurally related compounds. The research identified compounds with potent estrogen antagonist properties in breast and uterine tissues, significantly contributing to the development of SERMs with improved efficacy and safety profiles (Palkowitz et al., 1997).

Novel Pyridine Derivatives

Another study focused on the synthesis of novel pyridine derivatives, showcasing the versatility of piperidinyl-related compounds in creating new chemical entities with potential antimicrobial activities. This highlights the compound's role in expanding the library of molecules with potential therapeutic applications (Wu Feng, 2011).

Electrolytic Systems in Organic Synthesis

Research into developing novel electrolytic systems for organic synthesis used solid-supported bases for in situ generation of supporting electrolytes, demonstrating the compound's utility in improving synthetic methodologies for organic compounds. This approach offers a sustainable alternative to traditional synthesis routes, with applications spanning pharmaceuticals and materials science (Tajima & Fuchigami, 2005).

Antitubercular Activities

The development of new antitubercular agents is a critical area of research due to the global burden of tuberculosis. A study synthesizing cyclopropyl methanols, including compounds structurally related to (4-Ethoxyphenyl)(piperidin-4-yl)methanol, showed promising in vitro and in vivo antitubercular activities. This research underscores the potential for developing new treatments for tuberculosis, including drug-resistant strains (Bisht et al., 2010).

Advanced Materials and Catalysis

In the field of materials science and catalysis, the compound's derivatives have been explored for their role in ligand exchange reactions and surface site probing on nanocrystals. Such studies are pivotal for the development of new materials with specific catalytic, optical, or electronic properties, with broad applications in technology and industry (Klausmeyer et al., 2003).

Safety And Hazards

The safety data sheet (SDS) for “(4-Ethoxyphenyl)(piperidin-4-yl)methanol” can be found at the provided link . The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

(4-ethoxyphenyl)-piperidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12/h3-6,12,14-16H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTYXPOFKMCTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388170 | |

| Record name | (4-ethoxyphenyl)(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxyphenyl)(piperidin-4-yl)methanol | |

CAS RN |

889957-75-9 | |

| Record name | (4-ethoxyphenyl)(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenoxy)-3-[4-(2-Methoxyphenyl)Piperidino]Propan-2-Ol](/img/structure/B1607730.png)

![Methyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1607735.png)

![ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1607736.png)

![2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B1607738.png)

![Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate](/img/structure/B1607741.png)

![1,6,8-Trimethyl-1,2,3,6-tetrahydrodipyrazolo[3,4-b:3,4-d]pyridin-3-one](/img/structure/B1607752.png)